

Application Notes and Protocols for Oral Administration of TP-1287 to Mice

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Compound of Interest

Compound Name: TP-1287

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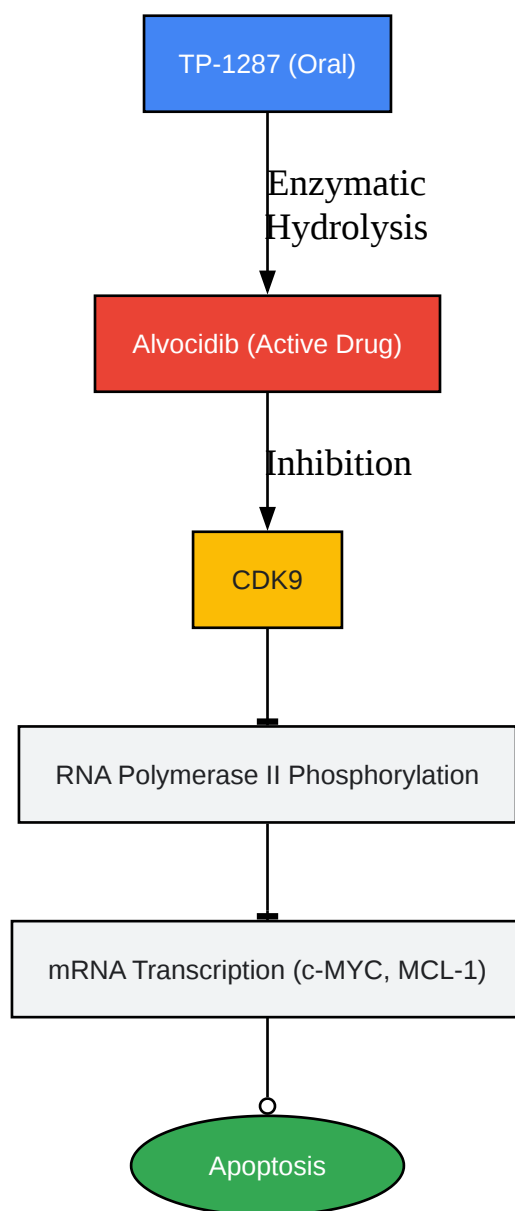
These application notes provide a comprehensive guide for the oral administration of **TP-1287** to mice in a preclinical research setting. The information includes the mechanism of action, pharmacokinetic and efficacy data, and detailed experimental protocols.

Introduction

TP-1287 is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).^{[1][2][3]} Alvocidib has shown anti-cancer activity, but its use has been limited by the need for intravenous administration.^{[4][5]} **TP-1287** was developed to overcome this limitation, offering high solubility and efficient conversion to the active compound, alvocidib, following oral administration.^{[4][5]} Preclinical studies in mice have demonstrated favorable oral bioavailability and significant anti-tumor efficacy.^{[4][5]}

Mechanism of Action

TP-1287 is enzymatically hydrolyzed in vivo to release the active drug, alvocidib.^{[1][3]} Alvocidib functions as a CDK9 inhibitor by binding to the ATP-binding site of the kinase.^{[1][3]} This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a reduction in the transcription of short-lived messenger RNA (mRNA) of key anti-apoptotic proteins, such as c-MYC and MCL-1.^{[1][3]} The downregulation of these proteins ultimately induces apoptosis in cancer cells.^{[1][3]}



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Diagram 1: TP-1287 Mechanism of Action.

Data Presentation

Pharmacokinetic Parameters of TP-1287 in Mice

Pharmacokinetic studies in mice have shown that **TP-1287** is efficiently converted to alvocidib and possesses high oral bioavailability.[5]

Parameter	Value	Reference
C _{max} (Maximum Plasma Concentration)	1922.7 ng/mL	[5]
t _{1/2} (Half-life)	4.4 hours	[5]
%F (Oral Bioavailability)	182.3% (compared to intravenous alvocidib)	[5]

In Vivo Efficacy of Oral TP-1287 in Mouse Xenograft Models

Oral administration of **TP-1287** has demonstrated significant anti-tumor activity in various mouse xenograft models.

Tumor Model	Dose (mg/kg)	Efficacy Endpoint	Result	Reference
MV4-11 AML Xenograft	7.5	Tumor Growth Inhibition (%TGI)	109.1%	[5]
MV4-11 AML Xenograft	Not specified	MCL-1 Inhibition	61.7%	[5]
Ewing Sarcoma Xenograft	Not specified	Tumor Growth Inhibition	Demonstrated	[6]

Experimental Protocols

Protocol 1: Preparation of TP-1287 for Oral Administration in Mice

This protocol describes the preparation of a **TP-1287** solution for oral gavage. Given the high solubility of **TP-1287** over a broad pH range, a simple aqueous vehicle is proposed.[5]

Materials:

- **TP-1287** powder
- Sterile deionized water or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated balance
- Pipettes and sterile tips

Procedure:

- Determine the required dose and concentration: Based on the experimental design (e.g., 7.5 mg/kg), calculate the total amount of **TP-1287** needed. The final dosing volume for oral gavage in mice is typically 5-10 mL/kg. For a 20g mouse, this would be 100-200 μ L.
- Weigh the **TP-1287**: Accurately weigh the required amount of **TP-1287** powder using a calibrated balance.
- Reconstitution:
 - Transfer the weighed **TP-1287** powder into a sterile microcentrifuge tube.
 - Add the calculated volume of sterile deionized water or PBS to achieve the desired final concentration.
- Dissolution: Vortex the solution thoroughly until the **TP-1287** is completely dissolved. Given its high solubility, this should occur readily.
- Storage: If not used immediately, store the solution according to the manufacturer's recommendations. For short-term storage, refrigeration at 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but stability under these conditions should be verified.

Protocol 2: Oral Administration of TP-1287 to Mice via Gavage

This protocol outlines the standard procedure for administering the prepared **TP-1287** solution to mice using oral gavage.

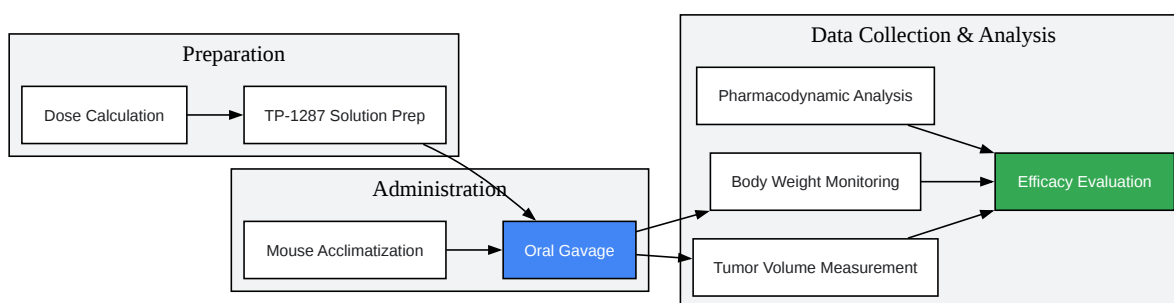
Materials:

- Prepared **TP-1287** dosing solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
- Syringes (e.g., 1 mL)
- Mouse restraint device (optional)
- Personal protective equipment (gloves, lab coat)

Procedure:

- **Animal Handling:** Acclimatize the mice to handling prior to the experiment to reduce stress.
- **Dose Calculation:** Calculate the specific volume of the **TP-1287** solution to be administered to each mouse based on its body weight.
- **Syringe Preparation:** Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.
- **Mouse Restraint:** Gently but firmly restrain the mouse. Proper restraint is crucial to prevent injury to the animal and the researcher. The head and neck should be slightly extended to straighten the path to the esophagus.
- **Gavage Needle Insertion:**
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and guide it along the roof of the mouth towards the back of the pharynx.

- Allow the mouse to swallow the tip of the needle. Once swallowed, gently advance the needle into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and reposition.
- Administration: Once the needle is correctly positioned in the esophagus, slowly dispense the solution from the syringe.
- Post-Administration: Gently remove the gavage needle and return the mouse to its cage.
- Monitoring: Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.



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Diagram 2: In Vivo Efficacy Study Workflow.

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